2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing nitrogen atoms in both rings, making it an interesting scaffold for drug discovery and development.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide typically involves the acylation of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . The use of lithium amide anions ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer . This method allows for the efficient synthesis of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV integrase, inhibiting the enzyme’s ability to integrate viral DNA into the host genome . This binding is facilitated by the chelation of a magnesium ion by the keto oxygen atom and nitrogen atom of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-phenylacetamide include other pyridopyrimidines such as:
Pirenperone: Used as a tranquilizer.
Barmastine: An antiallergic agent.
Pemirolast: An antiasthmatic agent.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyridopyrimidine core with a phenylacetamide moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14(17-12-6-2-1-3-7-12)11-22-15-10-16(21)19-9-5-4-8-13(19)18-15/h1-10H,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAXYGOZXYNAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.